![molecular formula C22H25N5O3 B2690436 1-(4-甲氧-2-甲基苯基)-3-{1-[3-(吡啶-4-基)-1,2,4-噁二唑-5-基]环己基}脲 CAS No. 1396634-44-8](/img/structure/B2690436.png)
1-(4-甲氧-2-甲基苯基)-3-{1-[3-(吡啶-4-基)-1,2,4-噁二唑-5-基]环己基}脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(4-Methoxy-2-methylphenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea” is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry . These include a methoxyphenyl group, a pyridinyl group, an oxadiazolyl group, and a cyclohexyl group. These groups are often found in pharmaceutical molecules due to their varied medicinal applications .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the various functional groups mentioned above. The oxadiazole ring, in particular, is a heterocyclic ring that contains two nitrogen atoms and three carbon atoms .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the methoxyphenyl group might undergo electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring might increase its stability, while the methoxyphenyl group might influence its solubility .
科学研究应用
合成和化学性质
环二肽基脲的合成:对通过 Ugi 反应合成的 3-羟基-6-氧代[1,2,4]三嗪-1-基丙氨酰胺(一类新型环二肽基脲)的合成进行了研究。研究了这些化合物(包括带有脲部分的芳基甘氨酸和丙氨酸衍生物)的化学结构和性质 (Sañudo 等,2006)。
稠合的内离子杂环:已经报道了 1,3,4-恶二唑并[3,2-a]吡啶和 1,3,4-硫二唑并[3,2-a]吡啶的内离子衍生物的制备方法,展示了涉及脲或硫脲中间体的杂环化合物的合成中的多样性 (Molina 等,1982)。
生物和医学应用
酶抑制和抗癌活性:对包括甲氧基苯基基团的衍生物在内的非对称 1,3-二取代脲的研究证明了它们在酶抑制和抗癌活性方面的潜力。对这些化合物针对各种酶和前列腺癌细胞系进行了评估,显示出显着的生物活性 (Mustafa 等,2014)。
抗糖尿病筛选:已经报道了 N-取代-6-甲基-4-{4-[5-(4-硝基苯基)-1,3,4-恶二唑-2-基]甲氧基苯基}-2-氧代-1,2,3,4-四氢嘧啶-5-甲酰胺的合成。对这些化合物进行了表征和体外抗糖尿病活性的评估,展示了开发新治疗剂的潜力 (Lalpara 等,2021)。
化学相互作用和性质
- 水凝胶的阴离子调节:对 1-(3-甲基-1H-吡唑-5-基)-3-(3-硝基苯基)脲的研究突出了阴离子对低分子量水凝胶剂的流变学、形态和凝胶化性质的影响。这项研究展示了通过化学改性调节物理性质的可行性 (Lloyd & Steed,2011)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-(4-methoxy-2-methylphenyl)-3-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-15-14-17(29-2)6-7-18(15)24-21(28)26-22(10-4-3-5-11-22)20-25-19(27-30-20)16-8-12-23-13-9-16/h6-9,12-14H,3-5,10-11H2,1-2H3,(H2,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBSBPZASPEXLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-2-methylphenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。